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molecular formula C11H15NO3 B8482507 2-(Dimethylamino)-ethyl 4-hydroxybenzoate

2-(Dimethylamino)-ethyl 4-hydroxybenzoate

Cat. No. B8482507
M. Wt: 209.24 g/mol
InChI Key: UKJFUTXFKDPHFV-UHFFFAOYSA-N
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Patent
US05496854

Procedure details

In a first step, 1 g (43 mmol) of sodium was dissolved in 20 ml of 2-(dimethylamino)ethanol. An amount of 3.0 g (22 mmol) of methyl 4-hydroxybenzoate was added and heated to 110° C. for 24 hours and then cooled to room temperature. The solvent was removed under reduced pressure and using a column chromatography (silica gel, chloroform-methanol), a white solid of 2-(dimethylamino)-ethyl 4-hydroxybenzoate was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[CH3:13][N:14]([CH3:18])[CH2:15]CO>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH2:13][N:14]([CH3:18])[CH3:15])=[O:8])=[CH:11][CH:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCCN(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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